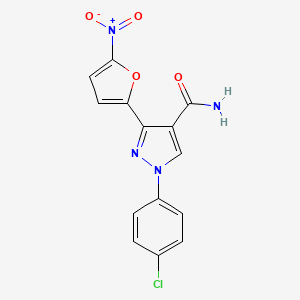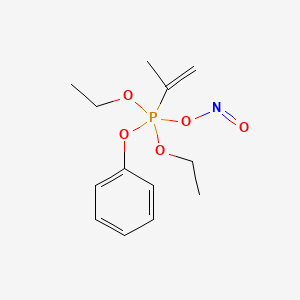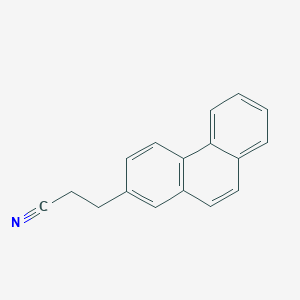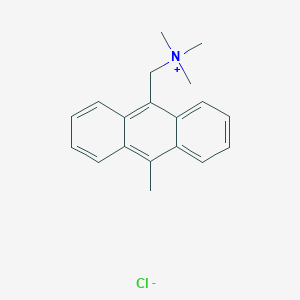
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative with an alkyne compound under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The methyl groups and the alkyne moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its alkyne moiety can participate in click chemistry reactions, which are widely used in bioconjugation and material science. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,6,6-Tetramethyl-1,2-cyclohexanedione: This compound shares a similar cyclohexane core but differs in its functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Another related compound with a different arrangement of oxygen atoms.
3,3,6,6-tetramethyl-1,2,4,5-tetrathiane: This compound contains sulfur atoms instead of the alkyne moiety.
Uniqueness
The uniqueness of 3,3,6,6-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohex-1-ene lies in its combination of a cyclohexene ring with multiple methyl groups and an alkyne moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61075-99-8 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexene |
InChI |
InChI=1S/C20H34/c1-16(2)9-11-18(3,4)12-10-17-15-19(5,6)13-14-20(17,7)8/h15-16H,9,11,13-14H2,1-8H3 |
InChI-Schlüssel |
RRNNMNQMKFYDHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C)C#CC1=CC(CCC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


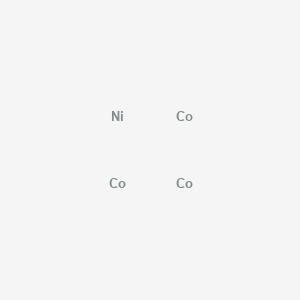

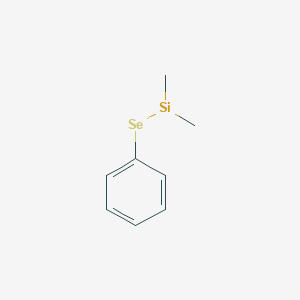

![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
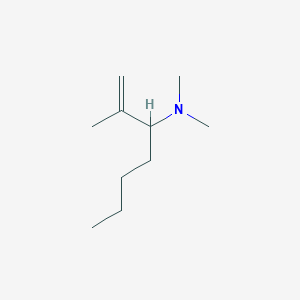
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
